Perfluoro-2-methylpentane

Description

The exact mass of the compound 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

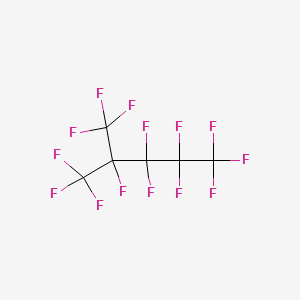

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVMKEZVKFJNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF(CF3)CF2CF2CF3, C6F14 | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188992 | |

| Record name | Perfluoroisohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-04-4 | |

| Record name | Perfluoro(2-methylpentane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroisohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroisohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROISOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698P33664Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluoro-2-methylpentane (CAS 355-04-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Perfluoro-2-methylpentane, a fully fluorinated alkane with unique properties that make it a valuable tool in advanced research and development, particularly in the pharmaceutical and medical imaging sectors. This document moves beyond a simple recitation of facts to provide a foundational understanding of its synthesis, characterization, and application, grounded in established scientific principles.

Introduction: The Unique World of Perfluorocarbons

This compound, also known as perfluoroisohexane, belongs to a class of compounds called perfluorocarbons (PFCs). In these molecules, all hydrogen atoms on a carbon backbone have been replaced by fluorine atoms. This complete fluorination imparts remarkable properties, including high chemical and thermal stability, biological inertness, and hydrophobicity, making them distinct from their hydrocarbon analogs.[1] The strong carbon-fluorine bond is responsible for the compound's robust nature. This compound's branched structure further influences its physical characteristics, such as its boiling point and density.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 355-04-4 | [2] |

| Molecular Formula | C6F14 | [2] |

| Molecular Weight | 338.04 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | ~1.718 g/mL at 20°C | [1] |

| Boiling Point | ~57°C | [1] |

| Melting Point | ~-90°C | [1] |

| Refractive Index | ~1.2564 | [1] |

| Solubility | Insoluble in water; Soluble in some chlorinated and aliphatic hydrocarbons | [1] |

These properties underscore its utility as a dense, low-boiling-point liquid that is immiscible with aqueous solutions, a key feature in many of its applications.

Synthesis of this compound: A Look at Established Methodologies

The synthesis of perfluoroalkanes like this compound is a specialized area of fluorine chemistry. Direct fluorination of the corresponding hydrocarbon (2-methylpentane) with elemental fluorine is highly exothermic and difficult to control, often leading to fragmentation of the carbon backbone. Therefore, more controlled methods are employed. Two of the most established industrial and laboratory-scale methods are the Fowler process and electrochemical fluorination (ECF).

The Fowler Process

The Fowler process offers a more controlled method for perfluorination by using a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[4] The hydrocarbon vapor is passed over a heated bed of CoF₃, which is reduced to CoF₂ in the process. The CoF₂ can then be regenerated by reaction with elemental fluorine.

Conceptual Workflow of the Fowler Process:

Caption: Conceptual workflow of the Fowler process for the synthesis of this compound.

The reaction proceeds through a carbocationic intermediate, which can lead to rearrangements, potentially resulting in a mixture of perfluorinated isomers.[4]

Electrochemical Fluorination (Simons Process)

Electrochemical fluorination (ECF), specifically the Simons process, is another cornerstone of industrial perfluorination.[3] In this method, the organic substrate is dissolved in anhydrous hydrogen fluoride (aHF), and an electric current is passed through the solution using nickel anodes. The fluorine is incorporated into the organic molecule at the anode surface.

Conceptual Workflow of Electrochemical Fluorination:

Caption: Simplified workflow of the electrochemical fluorination (Simons process).

The Simons process can also lead to isomerization and fragmentation, necessitating careful purification of the final product.[5]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques. Mass spectrometry and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound does not typically show a prominent molecular ion peak (M⁺) at m/z 338 due to the high degree of fragmentation characteristic of perfluoroalkanes.[6] The fragmentation pattern is dominated by the loss of CF₃ groups and other fluorinated fragments. Common fragments include ions at m/z 69 ([CF₃]⁺), 119 ([C₂F₅]⁺), 169 ([C₃F₇]⁺), and 219 ([C₄F₉]⁺). The fragmentation pattern can be complex due to the branched structure, but analysis of these fragments allows for the confirmation of the compound's identity.[1][7]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool for the structural elucidation of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[8] The ¹⁹F NMR spectrum of this compound will exhibit multiple signals corresponding to the chemically non-equivalent fluorine atoms in the molecule. The chemical shifts, splitting patterns (due to F-F coupling), and integration of these signals provide a detailed fingerprint of the molecule's structure. Due to the complexity of the splitting patterns in branched perfluoroalkanes, advanced NMR techniques may be necessary for complete signal assignment.[9] Computational methods are also increasingly used to predict and help interpret the ¹⁹F NMR spectra of complex perfluorinated molecules.[10]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable component in several advanced applications, particularly in the biomedical field.

Contrast Agents for Medical Imaging

Perfluorocarbons are excellent candidates for use as contrast agents in both ultrasound and Magnetic Resonance Imaging (MRI) due to their biological inertness and unique physical properties.[11][12]

For ultrasound applications, this compound can be formulated into nano- or micro-sized droplets. These droplets can be vaporized into gas-filled microbubbles using acoustic energy, a process known as acoustic droplet vaporization (ADV).[13][14] These microbubbles are highly echogenic and provide strong contrast in ultrasound images. The relatively low boiling point of this compound is advantageous for this application.

Experimental Protocol: Preparation of this compound Nanoemulsions for Ultrasound Imaging

This protocol describes a general method for preparing lipid-stabilized this compound nanoemulsions via sonication.

-

Lipid Film Preparation: A mixture of phospholipids (e.g., DSPC, DSPE-PEG2000) in a suitable molar ratio is dissolved in chloroform in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydration: The lipid film is hydrated with a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation.

-

Addition of this compound: A measured volume of this compound is added to the hydrated lipid suspension.

-

Emulsification: The mixture is emulsified using a high-power probe sonicator on ice to prevent excessive heating and evaporation of the perfluorocarbon. Sonication is performed in pulses until a stable, milky-white nanoemulsion is formed.

-

Characterization: The resulting nanoemulsion is characterized for particle size and distribution using dynamic light scattering (DLS).

The absence of a natural fluorine signal in the body makes ¹⁹F MRI a background-free imaging modality.[15][16] Perfluorocarbon nanoemulsions can be used to label and track cells in vivo.[11][15][17][18] Cells of interest, such as immune cells or stem cells, can be labeled with the nanoemulsion ex vivo before being introduced into the subject. The location and quantity of these cells can then be monitored non-invasively using ¹⁹F MRI.[11][15] The multiple non-equivalent fluorine atoms in this compound will result in a complex ¹⁹F NMR spectrum, which can be a consideration for quantification in MRI applications where a single, strong resonance is often preferred.[11]

Experimental Workflow: Ex Vivo Cell Labeling and In Vivo ¹⁹F MRI Tracking

Caption: A generalized workflow for cell tracking using perfluorocarbon nanoemulsions and ¹⁹F MRI.

Specialty Solvent in Organic Synthesis

The unique solubility properties of perfluorocarbons have led to the development of "fluorous" chemistry. This compound can be used as a solvent in biphasic systems with common organic solvents.[19] This allows for the separation of fluorous-tagged catalysts or reagents from the reaction products by simple phase separation, simplifying purification. Its inertness also makes it a suitable medium for reactions involving highly reactive species.

Safety, Handling, and Disposal

This compound is generally considered to be of low toxicity and is non-flammable.[1] However, as with all chemicals, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Disposal: this compound is a per- and polyfluoroalkyl substance (PFAS). The disposal of PFAS is subject to increasingly stringent environmental regulations. It is crucial to consult and adhere to local, state, and federal guidelines for the disposal of PFAS-containing waste. Common disposal methods for PFAS include high-temperature incineration and disposal in designated hazardous waste landfills. Do not dispose of this material into the environment.

Conclusion

This compound (CAS 355-04-4) is a highly specialized chemical with a unique set of properties derived from its perfluorinated and branched structure. Its chemical inertness, thermal stability, and distinct solubility characteristics make it a valuable tool for researchers and drug development professionals. Its primary applications as a contrast agent in advanced medical imaging techniques like ultrasound and ¹⁹F MRI highlight its potential to contribute to the development of novel diagnostic and therapeutic strategies. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in the laboratory and beyond.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Perfluoro(2-methylpentane) [webbook.nist.gov]

- 3. Perfluoro(2-methyl-3-pentanone) synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uni-saarland.de [uni-saarland.de]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 10. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine-containing nanoemulsions for MRI cell tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ultrasound-Mediated Tumor Imaging and Nanotherapy using Drug Loaded, Block Copolymer Stabilized Perfluorocarbon Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. studenttheses.uu.nl [studenttheses.uu.nl]

- 17. mdpi.com [mdpi.com]

- 18. CN104478653A - Preparation method for perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]

- 19. Frontiers | Lipid Perfluorohexane Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors [frontiersin.org]

An In-depth Technical Guide to Perfluoro-2-methylpentane: Molecular Weight, Formula, and Physicochemical Properties

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of perfluoro-2-methylpentane, a fully fluorinated organic compound. We will delve into its fundamental chemical properties, including its precise molecular weight and formula, and explore its structural characteristics, physicochemical properties, and relevant applications in scientific research and development.

Introduction to this compound

This compound, also known by its IUPAC name 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane, is a perfluorocarbon (PFC). In this class of compounds, all hydrogen atoms have been replaced by fluorine atoms, a substitution that imparts remarkable chemical and thermal stability, as well as unique physical properties.[1] These characteristics make it a substance of interest in various high-technology and research applications.

This compound is a structural isomer of perfluorohexane. The "perfluoro-" prefix indicates the complete fluorination of the parent alkane, in this case, 2-methylpentane. Understanding its specific molecular formula and weight is foundational for its application in any scientific or industrial context, from solvent chemistry to its use as a reference standard.

Chemical Formula and Molecular Structure

The chemical formula for this compound is C₆F₁₄ .[2] This formula signifies that each molecule is composed of 6 carbon atoms and 14 fluorine atoms.

The structural arrangement of these atoms is what distinguishes it from other perfluorohexane isomers, such as the linear n-perfluorohexane. In this compound, the carbon backbone is branched, which influences its physical properties like boiling point and viscosity.

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound (C₆F₁₄).

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C₆F₁₄), this is calculated using the standard atomic weights of carbon and fluorine as defined by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weight of carbon is [12.0096, 12.0116], with a conventional value of 12.011 u for many practical purposes.[3][4] Fluorine is a monoisotopic element, and its standard atomic weight is precisely 18.998403162(5) u.[5][6]

The calculation is as follows:

-

Mass of Carbon: 6 atoms × 12.011 u/atom = 72.066 u

-

Mass of Fluorine: 14 atoms × 18.998403162 u/atom = 265.977644268 u

-

Total Molecular Weight: 72.066 u + 265.977644268 u = 338.043644268 u

For practical laboratory applications, this value is often rounded. The commonly cited molecular weight for this compound is approximately 338.04 g/mol .[2]

| Component | Number of Atoms | Standard Atomic Weight (u) | Total Mass (u) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Fluorine (F) | 14 | 18.998403162 | 265.978 |

| Total | 20 | ~338.044 |

Physicochemical Properties

The high degree of fluorination in this compound results in a set of distinct physicochemical properties. These properties are critical for determining its suitability for various applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆F₁₄ | [2] |

| Molecular Weight | ~338.04 g/mol | [2] |

| Appearance | Clear, colorless liquid | [7] |

| Boiling Point | ~57 °C | [7][8] |

| Melting Point | ~-90 °C | [7][8] |

| Density | ~1.718 g/mL | [7] |

| CAS Number | 355-04-4 | [9] |

Applications in Research and Development

Perfluorinated compounds, including this compound, are valued for their chemical inertness, thermal stability, and unique solubility characteristics. While often used as coolants and in specialized solvent applications, the broader class of fluorinated compounds has significant implications in drug development and medicinal chemistry.[1][9]

The introduction of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[10] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation.[10] While this compound itself is not a therapeutic agent, it serves as a valuable research tool and a reference for understanding the behavior of fluorinated molecules.

In the context of drug delivery, the unique properties of perfluoroalkyl-containing molecules are being explored for their potential to improve the stability and delivery of complex drugs like peptides and nucleic acids.[11]

Safety and Handling

This compound is considered to be of low toxicity and is non-flammable.[1][7] However, as with any chemical substance, it should be handled in a well-ventilated area, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed handling and storage information.[7]

Conclusion

This compound is a well-defined chemical entity with the formula C₆F₁₄ and a molecular weight of approximately 338.04 g/mol . Its branched, fully fluorinated structure confers a high degree of chemical stability and a unique set of physical properties that make it useful in specialized applications. For researchers and professionals in drug development, understanding the fundamental properties of such fluorinated compounds is essential for advancing the science of medicinal chemistry and developing novel therapeutic and delivery systems.

References

- 1. CAS 355-04-4: Perfluoro(2-methylpentane) | CymitQuimica [cymitquimica.com]

- 2. Isomer Profiles of Perfluorochemicals in Matched Maternal, Cord, and House Dust Samples: Manufacturing Sources and Transplacental Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbon - Wikipedia [en.wikipedia.org]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. f2chemicals.com [f2chemicals.com]

- 8. f2chemicals.com [f2chemicals.com]

- 9. Perfluorhexane (mixed isomers) - Nordic Biosite [nordicbiosite.com]

- 10. benchchem.com [benchchem.com]

- 11. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Boiling Point of Perfluoro-2-methylpentane

This guide provides a comprehensive technical overview of the boiling point of perfluoro-2-methylpentane (C₆F₁₄), designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the physicochemical principles governing this property, detailed experimental methodologies for its determination, and a comparative analysis with related compounds.

Executive Summary: The Physicochemical Profile of this compound

This compound, a perfluorocarbon, is a colorless, odorless, and chemically inert liquid. Its unique properties, including high density, low surface tension, and thermal stability, make it a substance of interest in various high-performance applications. The boiling point is a critical parameter for many of these applications, dictating its behavior in heat transfer systems and as a solvent or reaction medium. The experimentally determined boiling point of this compound at standard atmospheric pressure is approximately 57-58°C [1][2][3][4].

The Influence of Molecular Structure on Boiling Point: A Comparative Analysis

The boiling point of a substance is fundamentally determined by the strength of its intermolecular forces. In the case of non-polar molecules like this compound, the dominant intermolecular forces are London dispersion forces, which are influenced by the molecule's surface area and polarizability.

The Effect of Fluorination: this compound vs. 2-Methylpentane

A common misconception is that the high electronegativity of fluorine in perfluorocarbons leads to strong intermolecular attractions. However, the symmetrical arrangement of C-F bonds in this compound results in a non-polar molecule with weak intermolecular forces.

In contrast, its hydrocarbon analog, 2-methylpentane (C₆H₁₄), has a boiling point of approximately 60-62°C [1][5][6][7]. Despite the significantly higher molecular weight of this compound (338.04 g/mol ) compared to 2-methylpentane (86.18 g/mol ), their boiling points are surprisingly close. This is because the tightly held electrons of the fluorine atoms are less polarizable than the electron clouds of the hydrogen atoms in the hydrocarbon, leading to weaker London dispersion forces in the perfluorinated compound.

The Impact of Branching: this compound vs. Perfluorohexane

Molecular branching significantly affects the boiling point. Branched isomers typically have lower boiling points than their linear counterparts because their more compact, spherical shape reduces the surface area available for intermolecular interactions. This trend holds true for perfluorocarbons.

For instance, the linear isomer of this compound, perfluorohexane, has a boiling point of approximately 56-57°C. While very close to that of the branched isomer, the general principle is that increased branching leads to a more compact structure and weaker van der Waals forces.

Table 1: Comparative Boiling Points of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Feature |

| This compound | C₆F₁₄ | 338.04 | 57-58 | Branched Perfluorocarbon |

| Perfluorohexane | C₆F₁₄ | 338.04 | 56-57 | Linear Perfluorocarbon |

| 2-Methylpentane | C₆H₁₄ | 86.18 | 60-62 | Branched Hydrocarbon |

Experimental Determination of the Boiling Point of this compound

The accurate determination of the boiling point of this compound requires a meticulous experimental approach. The Thiele tube method is a common and reliable technique for this purpose.

Causality in Experimental Design for Perfluorocarbons

When working with perfluorocarbons like this compound, several of their properties necessitate specific considerations in the experimental setup:

-

High Density and Low Surface Tension: These properties can affect the formation and release of vapor bubbles. A slow and controlled heating rate is crucial to prevent bumping and ensure a smooth boiling process.

-

Chemical Inertness: While generally unreactive, at high temperatures, some fluorocarbons can decompose to form toxic byproducts. Therefore, the experiment should be conducted in a well-ventilated fume hood.

-

Purity: The presence of impurities can significantly alter the observed boiling point. It is essential to use a high-purity sample and to be aware of potential contaminants from synthesis or storage.

A Self-Validating Protocol for Boiling Point Determination

A self-validating protocol incorporates checks and calibrations to ensure the accuracy and reliability of the results.

Step-by-Step Methodology:

-

Thermometer Calibration: Before the experiment, calibrate the thermometer using a reference substance with a well-known boiling point in the same temperature range, such as a certified standard.

-

Sample Preparation: Place approximately 0.5 mL of high-purity this compound into a small, clean test tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the calibrated thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Suspend the thermometer and test tube assembly in a Thiele tube containing a suitable heating oil (e.g., mineral oil), ensuring the sample is fully immersed.

-

Controlled Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The convection currents in the oil will ensure uniform heating.

-

Observation of Ebullition: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.

-

Atmospheric Pressure Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), a correction must be applied to the observed boiling point.

-

Repeat for Verification: Conduct the measurement at least three times to ensure reproducibility. The results should agree within a narrow range (e.g., ±0.5°C).

Diagram 1: Experimental Workflow for Boiling Point Determination

Caption: Workflow for the experimental determination of boiling point.

The Relationship Between Vapor Pressure and Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Therefore, the boiling point of this compound is dependent on the ambient pressure.

The relationship between vapor pressure and temperature can be described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

-

P is the vapor pressure (in bar)

-

T is the temperature (in Kelvin)

-

A, B, and C are Antoine constants specific to the substance.

For this compound, the NIST Chemistry WebBook provides the following Antoine equation parameters, derived from experimental data:

-

A = 4.04938

-

B = 1108.035

-

C = -56.584

(Valid for the temperature range of 253.93 K to 451.11 K)[8]

This equation allows for the calculation of the boiling point at non-standard pressures, a crucial consideration for processes conducted under vacuum or at elevated pressures.

Diagram 2: Intermolecular Forces and Boiling Point

Caption: Factors influencing the boiling points of hydrocarbons vs. perfluorocarbons.

Conclusion

The boiling point of this compound is a key physical property that is influenced by its unique molecular structure. The high degree of fluorination and branched structure result in weak intermolecular forces, leading to a boiling point of 57-58°C. Accurate determination of this value requires careful experimental technique, with special consideration for the physicochemical properties of perfluorocarbons. A thorough understanding of the principles outlined in this guide is essential for the effective application of this compound in research and industrial settings.

References

- 1. 2-Methylpentane - Wikipedia [en.wikipedia.org]

- 2. f2chemicals.com [f2chemicals.com]

- 3. 355-04-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. f2chemicals.com [f2chemicals.com]

- 5. 2-methylpentane CAS#: 107-83-5 [m.chemicalbook.com]

- 6. 2-methylpentane | 107-83-5 [chemicalbook.com]

- 7. 2-Methylpentane | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perfluoro(2-methylpentane) [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Perfluoro-2-methylpentane in Organic Solvents

Foreword: Understanding the Unique Nature of Perfluorinated Compounds

Perfluoro-2-methylpentane (also known as perfluoroisohexane or tetradecafluoro-2-methylpentane)[1], a perfluoroalkane (PFA), belongs to a class of compounds with physicochemical properties that are strikingly different from their hydrocarbon analogs. These molecules, in which all carbon-hydrogen bonds are replaced by carbon-fluorine bonds, are characterized by high density, low surface tension, low refractive index, and remarkable chemical and thermal stability[2][3]. Their most defining feature, however, is their simultaneous hydrophobicity and lipophobicity. This dual "phobicity" gives rise to a unique phase behavior known as "fluorous," where perfluorinated compounds exhibit limited miscibility with both aqueous and many organic solvents, preferring to form a third phase when mixed.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, present available quantitative data, detail robust experimental protocols for its determination, and explore predictive models that can guide solvent selection in research and development. This document moves beyond simple data reporting to explain the causality behind these phenomena, empowering the reader to make informed decisions in their experimental design.

Theoretical Framework: The Physicochemical Basis of Perfluoroalkane Solubility

The solubility of a solute in a solvent is governed by the thermodynamics of mixing, specifically the Gibbs free energy of mixing (ΔGmix), which is a function of the enthalpy (ΔHmix) and entropy (ΔSmix) of mixing[4].

ΔGmix = ΔHmix - TΔSmix

For dissolution to occur spontaneously, ΔGmix must be negative. While the entropy of mixing for ideal solutions is always positive, favoring dissolution, the enthalpy of mixing is the critical determinant for highly non-ideal mixtures like those involving perfluoroalkanes.

Cohesive Energy Density and the "Fluorous" Phase

The limited solubility of this compound in many common organic solvents stems from the unusually weak intermolecular van der Waals forces between perfluoroalkane molecules. Despite the high electronegativity of fluorine, the dense helical arrangement of fluorine atoms around the carbon backbone results in a molecule with low polarizability. This leads to a very low cohesive energy density—the energy required to separate molecules from one another.

Consequently, the enthalpy of mixing (ΔHmix) between a perfluoroalkane and a hydrocarbon-based organic solvent is typically large and positive[5]. A significant amount of energy is required to overcome the stronger cohesive forces of the organic solvent to create a cavity for the perfluoroalkane molecule, and the resulting intermolecular interactions are weak. This energetic penalty often leads to phase separation, where the perfluoroalkane forms a distinct "fluorous" phase, which is immiscible with both the organic and any aqueous phase present[6].

Predictive Models: Hildebrand and Hansen Solubility Parameters

To predict miscibility without extensive experimentation, solubility parameters are an invaluable tool. They provide a numerical estimate of the cohesive energy density[7].

-

Hildebrand Solubility Parameter (δ): This single-parameter model is useful for nonpolar systems and is defined as the square root of the cohesive energy density[7]. The guiding principle is that substances with similar δ values are likely to be miscible. However, its utility is severely limited for systems involving polar or hydrogen-bonding interactions, which are common in drug development[8][9].

-

Hansen Solubility Parameters (HSP): A more powerful and widely adopted model, HSP deconstructs the total Hildebrand parameter (δt) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[10].

δt² = δD² + δP² + δH²

The principle of "like dissolves like" is refined: for a solute to dissolve in a solvent, their three Hansen parameters must be similar. This can be visualized as a point for each solvent in a 3D "Hansen space." A polymer or other solute is described by a sphere in this space with a center at (δD, δP, δH) and a specific interaction radius (R₀). Solvents whose coordinates fall inside this sphere are predicted to be good solvents, while those outside are non-solvents.

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Perfluoro-n-hexane (estimated) | 11.7 | 0.0 | 0.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| (Data for common solvents sourced from Hansen Solubility Parameters tables[11]. Perfluoro-n-hexane values are estimated based on its nonpolar, non-hydrogen-bonding nature and low cohesive energy density.) |

The large difference in δD and the absence of δP and δH for perfluoroalkanes compared to most common organic solvents visually explains their poor miscibility. The most likely candidates for good solvents are other perfluorinated liquids or highly nonpolar aliphatic hydrocarbons.

Solubility Data for this compound

Quantitative solubility data for this compound is sparse in publicly accessible literature. However, qualitative descriptions and data from analogous compounds provide a clear picture of its behavior.

| Solvent Class | Representative Solvent | Qualitative Solubility | Rationale / Remarks |

| Water | H₂O | Insoluble[2] | Extremely high polarity difference and strong hydrogen bonding network in water. |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Soluble / Miscible[2] | These solvents are nonpolar, interacting primarily through dispersion forces. While the cohesive energy density differs, it is the closest match among common solvent classes. Mixtures are still highly non-ideal[5]. |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble[2] | These solvents have moderate polarity but can dissolve a range of nonpolar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Limited to Poor | The polarizability of the aromatic ring leads to stronger intermolecular forces than in perfluoroalkanes, resulting in limited miscibility. |

| Ketones | Acetone | Poor to Insoluble | High polarity and some hydrogen bond accepting capability make acetone a poor solvent for the nonpolar perfluoroalkane. |

| Alcohols | Methanol, Ethanol | Poor to Insoluble | Strong hydrogen bonding networks in alcohols are energetically unfavorable to disrupt for the dissolution of a nonpolar solute. |

| Ethers | Diethyl Ether | Limited | While less polar than alcohols, the polarity is still significant enough to limit miscibility. |

| Other Perfluorocarbons | Perfluorodecalin | Miscible | "Like dissolves like" is perfectly exemplified here. The intermolecular forces are of the same type and magnitude. |

This table is a synthesis of qualitative statements from safety data sheets and physicochemical principles. Quantitative determination is recommended for specific applications.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. Given that this compound is a volatile liquid (Boiling Point: ~57 °C)[2][12], the chosen methodology must account for potential loss of the solute.

Recommended Protocol: Isothermal Gravimetric Analysis

This method is straightforward, reliable, and suitable for determining the solubility of a liquid solute in a non-volatile or moderately volatile solvent at a constant temperature.

Core Principle: A saturated solution is prepared and allowed to equilibrate. A known mass of the saturated solution is then taken, and the solvent is evaporated, leaving the solute. The mass difference allows for the calculation of solubility. For volatile solutes like this compound, a modified approach is needed where the more volatile component (the solute) is evaporated.

Step-by-Step Methodology:

-

Temperature Control: Place a series of sealed, pressure-rated vials containing an excess of this compound and the chosen organic solvent into a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Causality: Solubility is temperature-dependent. Precise isothermal control is critical for reproducibility. Sealing the vials is crucial to prevent the escape of the volatile this compound.

-

-

Equilibration: Agitate the vials for a minimum of 24-48 hours.

-

Causality: This ensures the solution reaches thermodynamic equilibrium, meaning the solvent is fully saturated with the solute. Visual confirmation of a separate, excess perfluoroalkane phase should be present to confirm saturation.

-

-

Phase Separation & Sampling: Stop agitation and allow the vials to stand undisturbed in the bath for at least 12 hours. This allows for complete phase separation.

-

Causality: It is critical to sample only from the solvent-rich phase without disturbing the excess solute phase. For systems where the perfluoroalkane is denser (which is typical), the top layer will be the saturated solvent.

-

-

Gravimetric Analysis: a. Pre-weigh a clean, dry gas-tight syringe (MassS1). b. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated solvent phase. Immediately re-weigh the filled syringe (MassS2). The mass of the sample is MassS2 - MassS1. c. Dispense the sample into a pre-weighed vial (MassV1) with a small opening. d. Place the vial in a fume hood on a balance. Allow the more volatile this compound to evaporate completely. Gentle heating (e.g., 40°C, below the solvent's boiling point) can accelerate this if the solvent is significantly less volatile. e. Once a constant weight is achieved, record the final mass of the vial plus the remaining solvent (MassV2).

-

Calculation:

-

Mass of saturated solution = (MassS2 - MassS1)

-

Mass of solvent = (MassV2 - MassV1)

-

Mass of this compound = (Mass of saturated solution) - (Mass of solvent)

-

Solubility (g / 100 g solvent) = (Mass of this compound / Mass of solvent) x 100

-

Self-Validation: The protocol's integrity is maintained by ensuring a constant temperature, allowing sufficient time for equilibration and phase separation, and using gas-tight equipment to prevent mass loss during handling. Running triplicate samples for each solvent is mandatory to ensure precision.

Diagram of Experimental Workflow

References

- 1. Perfluoroisohexane | C6F14 | CID 67726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. f2chemicals.com [f2chemicals.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 12. f2chemicals.com [f2chemicals.com]

An In-depth Technical Guide to the Safety Data for Perfluoro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-2-methylpentane (CAS No. 355-04-4), a perfluorinated C6 compound, presents a unique profile of chemical inertness and physical properties that make it of interest in various scientific and industrial applications. However, its classification as a per- and polyfluoroalkyl substance (PFAS) necessitates a thorough and cautious approach to its handling, storage, and disposal. This technical guide provides a comprehensive analysis of the available safety data for this compound, addressing the existing discrepancies in hazard classification and offering a risk-based framework for its safe utilization in a laboratory setting. By synthesizing information from Safety Data Sheets (SDSs), regulatory bodies, and scientific literature, this document aims to empower researchers with the knowledge to mitigate risks and ensure environmental stewardship.

Chemical Identity and Physicochemical Properties

This compound, also known as perfluoroisohexane, is a branched, fully fluorinated alkane. Its chemical structure confers a high degree of thermal and chemical stability.[1][2] The strong carbon-fluorine bonds contribute to its low reactivity and resistance to degradation.[3] These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6F14 | [2][4] |

| Molecular Weight | 338.04 g/mol | [2][4] |

| CAS Number | 355-04-4 | [2][4] |

| Appearance | Colorless liquid | [5] |

| Odor | Odorless | [5] |

| Boiling Point | ~57-58.2 °C | [4][5] |

| Melting Point | ~ -90 °C to < -150 °C | [4][5] |

| Density | ~1.718 - 1.723 g/mL | [4][5] |

| Vapor Pressure | 176 mmHg @ 20 °C | [4] |

| Solubility | Insoluble in water; Soluble in some chlorinated and aliphatic hydrocarbons | [5] |

| Flammability | Non-flammable | [1][5] |

Navigating the Ambiguities in Hazard Classification

A critical challenge in assessing the safety of this compound is the conflicting information regarding its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This discrepancy is a crucial consideration for any researcher handling this substance.

The Divergent Classifications

Safety Data Sheets from various suppliers present a contradictory picture:

-

Classification as Hazardous: Some suppliers classify this compound as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity – single exposure (respiratory tract irritation) (H335).[4][6] One supplier also includes hazard statements for drowsiness or dizziness (H336) and being very toxic to aquatic life with long-lasting effects (H410).[7]

-

Not Classified as Hazardous: Conversely, other sources state that the substance is not classified as hazardous and presents no particular risk when handled with good occupational hygiene and safety practices.[5]

This lack of consensus can likely be attributed to several factors, including the use of different data sources for classification, the age of the SDS, and the evolving understanding of PFAS toxicology.

A Field-Proven Perspective: The Precautionary Principle

Given the conflicting classifications and the substance's identity as a PFAS, a prudent approach is to adopt the precautionary principle . This means treating this compound with the level of caution afforded to a potentially hazardous substance, even in the absence of complete and harmonized data. The rationale for this approach is threefold:

-

Data Gaps: For many PFAS, including specific isomers like this compound, comprehensive toxicological data is limited.[8]

-

Class-Based Concerns: As a member of the PFAS class, it is associated with persistence, potential for bioaccumulation, and a range of potential health effects observed in other, more extensively studied PFAS compounds.[9][10][11]

-

Regulatory Scrutiny: The regulatory landscape for PFAS is rapidly evolving, with increasing restrictions and reporting requirements.[12]

Therefore, for the purpose of this guide and for all laboratory work, it is recommended to handle this compound as a substance that can cause skin, eye, and respiratory irritation, and to take measures to prevent its release into the environment.

Toxicological Profile: Beyond Acute Effects

While acute toxicity data for this compound is limited, the broader context of PFAS toxicology provides essential insights for a comprehensive risk assessment.

Acute Toxicity

Most available data suggest that perfluorocarbons, as a class, have low acute toxicity.[4] However, the potential for irritation as indicated by some GHS classifications should not be dismissed.

The "Forever Chemical" Consideration: Persistence and Bioaccumulation

The defining characteristic of PFAS is their extreme persistence in the environment due to the strength of the carbon-fluorine bond.[3] this compound is not readily biodegradable and may have long-term adverse effects on the environment.[4]

Short-chain PFAS, such as this C6 compound, are generally considered to be less bioaccumulative than their long-chain counterparts.[10] However, they are more mobile in soil and water, which can lead to widespread environmental contamination.[9] The potential for long-range transport is a significant concern.[9]

Long-Term Health Considerations

Regulatory Landscape: Navigating Compliance

The regulatory status of this compound is evolving, particularly in the United States.

TSCA Inventory and the PFAS Reporting Rule

While some older SDSs may indicate that this compound is not listed on the Toxic Substances Control Act (TSCA) Inventory, the landscape has changed significantly.[7] The U.S. Environmental Protection Agency (EPA) has finalized a rule under TSCA Section 8(a)(7) that requires manufacturers and importers of PFAS, including this compound, to report information on their use, production, and disposal.[15] This underscores the increased regulatory scrutiny of all PFAS compounds.

Safe Handling and Engineering Controls: A Practical Protocol

Adherence to rigorous safe handling protocols is paramount when working with this compound. The following step-by-step methodology is designed to minimize exposure and prevent environmental release.

Hierarchy of Controls

The most effective approach to safety involves implementing a hierarchy of controls.

Caption: Hierarchy of controls for managing exposure to this compound.

Experimental Protocol: Safe Handling in a Research Setting

-

Risk Assessment and SOP Development:

-

Before any new procedure, conduct a thorough risk assessment that considers the potential for inhalation, dermal contact, and environmental release.

-

Develop a detailed Standard Operating Procedure (SOP) for the specific application.

-

-

Engineering Controls:

-

All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and safety shower are readily accessible.[16]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Work Practices:

Chemical Compatibility and Reactivity

Perfluorocarbons are known for their chemical inertness.[17] They are generally resistant to acids, bases, and oxidizing agents.[4] However, it is prudent to avoid contact with strong reducing agents, such as alkali metals, as reactions under certain conditions cannot be entirely ruled out.

Emergency Procedures: A Self-Validating System

A clear and well-rehearsed emergency response plan is crucial.

Spill Response Workflow

Caption: Decision-making workflow for responding to a this compound spill.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Waste Disposal and Environmental Stewardship

As a "forever chemical," the responsible disposal of this compound is of utmost importance to prevent environmental contamination.

Disposal Guidelines

-

Do not dispose of down the drain. [18]

-

All waste containing this compound, including contaminated labware and PPE, must be collected as hazardous waste.[18]

-

Follow all local, state, and federal regulations for the disposal of PFAS-containing waste. The EPA provides guidance on the destruction and disposal of PFAS.[16]

-

Incineration at high temperatures is a common method for the destruction of PFAS, but it must be done in a licensed facility to prevent the release of harmful byproducts.[19]

Conclusion

This compound offers valuable properties for scientific research, but its identity as a PFAS necessitates a cautious and informed approach to its use. The conflicting hazard classifications highlight the need for researchers to adopt the precautionary principle and implement robust safety protocols. By understanding the toxicological and environmental concerns associated with this class of compounds, and by adhering to strict handling and disposal procedures, the scientific community can utilize this compound responsibly while safeguarding human health and the environment.

References

- 1. CAS 355-04-4: Perfluoro(2-methylpentane) | CymitQuimica [cymitquimica.com]

- 2. Perfluoro(2-methylpentane) [webbook.nist.gov]

- 3. PFAS - Wikipedia [en.wikipedia.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. f2chemicals.com [f2chemicals.com]

- 6. Perfluoro(2-methylpentane) | 355-04-4 [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C6-Perfluorinated Compounds: The New Greaseproofing Agents in Food Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 14. The elephant in the room: potential biopersistence of short-chain PFAS - EDF Health [blogs.edf.org]

- 15. epa.gov [epa.gov]

- 16. benchchem.com [benchchem.com]

- 17. greenpeace.to [greenpeace.to]

- 18. PFAS Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 19. mcfenvironmental.com [mcfenvironmental.com]

A Technical Guide to the Spectroscopic Characterization of Perfluoro-2-methylpentane

This guide provides an in-depth analysis of the spectroscopic data for perfluoro-2-methylpentane (C₆F₁₄), a perfluorinated alkane. The following sections detail the expected and observed spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound. This document is intended for researchers, chemists, and professionals in drug development and materials science who work with fluorinated compounds.

Introduction to this compound and its Spectroscopic Analysis

This compound is a branched perfluorocarbon, a class of compounds known for their chemical inertness, thermal stability, and unique physical properties.[1] Spectroscopic analysis is crucial for confirming the identity and purity of such compounds. The presence of numerous fluorine atoms profoundly influences the spectroscopic output, necessitating specialized interpretation skills. This guide will walk through the theoretical and practical aspects of analyzing the NMR, IR, and mass spectra of this compound.

Molecular Structure:

This compound (CAS: 355-04-4) has the following structure:[2][3]

This structure, with its various distinct fluorine and carbon environments, gives rise to complex but interpretable spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of fluorinated molecules. Both ¹⁹F and ¹³C NMR provide critical information. While publicly available experimental spectra for this compound are limited, we can predict the key features based on the molecular structure and established principles of NMR for fluorinated compounds.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[4] The chemical shifts in ¹⁹F NMR are spread over a wide range, which generally leads to well-resolved spectra.[4][5]

Expected Signals: Based on the structure of this compound, which lacks symmetry, we anticipate six distinct signals in the ¹⁹F NMR spectrum, corresponding to the six chemically non-equivalent fluorine environments:

-

-CF₃ groups: Three distinct trifluoromethyl groups are present.

-

-CF₂ groups: Two non-equivalent difluoromethylene groups.

-

-CF group: One single-fluorine methine group.

Chemical Shift Regions: The chemical shifts for organofluorine compounds are typically reported relative to a standard like CFCl₃. General chemical shift ranges for different fluorine environments are:[6]

-

-CF₃: -50 to -70 ppm

-

-CF₂-: -110 to -130 ppm

-

-CF-: -170 to -190 ppm

Spin-Spin Coupling: A key feature of ¹⁹F NMR is the presence of through-bond J-coupling between neighboring fluorine atoms. These couplings are typically larger than proton-proton couplings and can be observed over several bonds (²J, ³J, and even ⁴J).[4] This will result in complex splitting patterns (multiplets) for each signal, providing valuable information about the connectivity of the molecule. For instance, the signal for the -CF- group would be expected to be a complex multiplet due to coupling with the adjacent -CF₂- and -CF₃ groups.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum of this compound, we expect to see six distinct signals, one for each of the six chemically non-equivalent carbon atoms. A significant feature of the ¹³C NMR of fluorinated compounds is the presence of strong carbon-fluorine coupling (¹J_CF and ²J_CF), which splits each carbon signal into a multiplet.

Expected Splitting Patterns:

-

-CF₃ carbons: Will appear as quartets due to coupling with three attached fluorine atoms (¹J_CF).

-

-CF₂ carbons: Will appear as triplets due to coupling with two attached fluorine atoms (¹J_CF).

-

-CF carbon: Will appear as a doublet due to coupling with the single attached fluorine atom (¹J_CF).

Further, smaller two-bond couplings (²J_CF) to fluorine atoms on adjacent carbons will add complexity to these primary splitting patterns.

Experimental Protocol for NMR Spectroscopy

The following provides a general workflow for acquiring NMR spectra of a perfluorinated compound like this compound.

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of a perfluorinated alkane is typically dominated by very strong absorption bands corresponding to the stretching and bending vibrations of the numerous carbon-fluorine bonds.

Characteristic Absorption Bands:

For this compound, the most prominent features in the IR spectrum are expected in the following regions:

-

C-F Stretching Vibrations: Strong to very strong absorptions in the 1350-1100 cm⁻¹ region.[7] The large number of C-F bonds will result in a complex pattern of overlapping bands in this area, which is characteristic of perfluorinated compounds.

-

C-F Bending and Deformation Vibrations: Absorptions in the fingerprint region below 800 cm⁻¹ are expected, corresponding to various bending and deformation modes of the perfluorinated carbon skeleton.

The absence of significant C-H stretching bands (around 3000 cm⁻¹) is a key indicator of a fully fluorinated compound.

Experimental Protocol for IR Spectroscopy

A standard approach for obtaining the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook and serves as a valuable tool for its identification.[2]

Molecular Ion: The molecular formula of this compound is C₆F₁₄, which corresponds to a molecular weight of 338.04 g/mol .[2] The molecular ion peak (M⁺) at m/z 338 is expected to be of very low abundance or absent in the EI mass spectrum, which is typical for branched perfluorocarbons due to the ease of fragmentation.

Fragmentation Pattern: The mass spectrum is dominated by fragment ions resulting from the cleavage of C-C and C-F bonds. Key fragment ions observed in the NIST spectrum include:

| m/z | Proposed Fragment Ion |

| 319 | [M - F]⁺ |

| 281 | [C₅F₁₁]⁺ |

| 231 | [C₄F₉]⁺ |

| 181 | [C₃F₇]⁺ |

| 131 | [C₂F₅]⁺ |

| 119 | [C₂F₅]⁺ or [CF₃-CF₂]⁺ |

| 69 | [CF₃]⁺ |

The most abundant peak in the spectrum is typically at m/z 69, corresponding to the stable trifluoromethyl cation ([CF₃]⁺). The fragmentation of branched perfluoroalkanes can be complex, potentially involving fluorine migrations to form more stable carbocations.[8][9]

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization likely proceeds through the initial cleavage of a C-C bond to form stable perfluoroalkyl cations.

Caption: Simplified fragmentation of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While ¹⁹F and ¹³C NMR provide the most detailed structural information through chemical shifts and coupling patterns, IR spectroscopy offers a characteristic fingerprint of the perfluorinated structure, and mass spectrometry confirms the molecular weight and provides a distinct fragmentation pattern for identification. This guide provides a framework for understanding and predicting the spectroscopic features of this compound, which is essential for its unambiguous identification and quality control in research and industrial applications.

References

- 1. CAS 355-04-4: Perfluoro(2-methylpentane) | CymitQuimica [cymitquimica.com]

- 2. Perfluoro(2-methylpentane) [webbook.nist.gov]

- 3. Perfluoroisohexane | C6F14 | CID 67726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. well-labs.com [well-labs.com]

- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Perfluoro-2-methylpentane

Abstract

This technical guide provides a comprehensive overview of the essential thermodynamic properties of Perfluoro-2-methylpentane (C₆F₁₄, CAS No. 355-04-4). Intended for researchers, scientists, and professionals in drug development and related fields, this document synthesizes key data from authoritative sources, elucidates the experimental methodologies for their determination, and presents the information in a structured and accessible format. The guide covers critical parameters including vapor pressure, heat capacity, enthalpy of vaporization, critical constants, and density, offering both established values and an understanding of the scientific principles governing these properties.

Introduction to this compound

This compound, also known as perfluoroisohexane, is a fully fluorinated hydrocarbon belonging to the class of perfluoroalkanes.[1] These compounds are characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in unique and valuable physicochemical properties.[2] The strong carbon-fluorine bond imparts high thermal and chemical stability, low surface tension, and non-flammability.[3] this compound's distinct properties make it a substance of interest in various advanced applications, including as a heat transfer fluid, a solvent for specialized reactions, and in the formulation of medical imaging contrast agents and respiratory drug delivery systems. A thorough understanding of its thermodynamic behavior is paramount for the design, optimization, and safety of these applications.

This guide provides a detailed examination of the key thermodynamic properties of this compound, offering a foundational resource for scientists and engineers.

Fundamental Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These values serve as a baseline for understanding the compound's behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆F₁₄ | [4] |

| Molecular Weight | 338.04 g/mol | [5][6] |

| CAS Number | 355-04-4 | [4] |

| Boiling Point | 57 °C | [5][6] |

| Melting Point | -90 °C | [5] |

| Refractive Index | ≈ 1.2564 | [3] |

Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor phase is in equilibrium with the liquid phase at a given temperature. This property is crucial for applications involving phase change, such as boiling and evaporation.

The relationship between the vapor pressure of this compound and temperature can be accurately described by the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients for this compound have been determined experimentally and are provided in Table 2.[7][8]

| Temperature Range (K) | A | B | C | Source |

| 253.93 to 451.11 | 4.04938 | 1108.035 | -56.584 | [7] |

| 277.53 to 341.47 | 4.02124 | 1099.717 | -57.016 | [7] |

A vapor pressure of approximately 27 kPa has been reported at 20 °C.[3]

Experimental Determination of Vapor Pressure

The vapor pressure of liquids can be determined using various experimental methods. A common and accurate technique is the static method, which involves measuring the pressure of the vapor in equilibrium with the liquid in a closed system at a constant temperature.

Below is a generalized workflow for the static method of vapor pressure measurement.

Caption: Generalized workflow for vapor pressure determination using the static method.

The core principle of this method is to isolate the substance in a container, remove any foreign gases, and then measure the equilibrium pressure of the gaseous phase at various temperatures.[9] The use of a capacitance manometer provides high precision in pressure measurements.[10]

Heat Capacity

Heat capacity (Cp) is the amount of heat energy required to raise the temperature of a substance by one degree Celsius (or one Kelvin) at constant pressure. It is a fundamental thermodynamic property that reflects the ability of a substance to store thermal energy.

The specific heat capacity of liquid this compound has been reported as 1.05 kJ/kg·K.[5]

Experimental Determination of Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.[11] The method involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

The experimental workflow for determining the specific heat capacity of a liquid using DSC is outlined below.

Caption: Workflow for specific heat capacity measurement of a liquid using DSC.

For liquids, it is crucial to use hermetically sealed crucibles to prevent mass loss due to evaporation during the measurement, which would otherwise introduce significant errors.[7] The heat capacity is calculated using the following relationship:

C_p,sample = ( (DSC_sample - DSC_blank) / (DSC_standard - DSC_blank) ) * (m_standard / m_sample) * C_p,standard

where DSC represents the heat flow signal and m is the mass.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap), or heat of vaporization, is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure (often atmospheric pressure).

The enthalpy of vaporization for this compound has been determined at different temperatures, as shown in Table 3.

| Enthalpy of Vaporization (kJ/mol) | Temperature (K) | Source |

| 34.5 | 268 | [7] |

| 32.5 | 292 | [7] |

The heat of vaporization at its normal boiling point is reported as 90.8 kJ/kg.[5]

Experimental Determination of Enthalpy of Vaporization

Calorimetry is the most direct and accurate method for determining the enthalpy of vaporization.[3] This involves measuring the heat absorbed by the substance during its phase transition from liquid to vapor. Vaporization calorimeters are specifically designed for this purpose.

The principle of a vaporization calorimeter is illustrated in the following diagram.

Caption: Principle of a vaporization calorimeter for determining enthalpy of vaporization.

In this method, a known amount of electrical energy (Q) is supplied to the liquid to cause it to boil at a constant rate. The mass of the vapor produced (m) is determined by condensing it and weighing the condensate. The enthalpy of vaporization (ΔHvap) is then calculated as:

ΔHvap = Q / m

Alternatively, the enthalpy of vaporization can be estimated from vapor pressure data using the Clausius-Clapeyron equation.[12]

Critical Properties

The critical point of a substance is the temperature and pressure at which the liquid and gas phases become indistinguishable. Beyond the critical temperature, the substance cannot be liquefied, regardless of the applied pressure.[13][14] These properties are vital for applications involving supercritical fluids.

The critical properties for this compound are listed in Table 4.

| Property | Value | Source(s) |

| Critical Temperature (Tc) | 183.9 °C (457.05 K) | [3][5] |

| Critical Pressure (Pc) | 18 bar (1.8 MPa) | [3][5] |

Experimental Determination of Critical Properties

The critical temperature and pressure are typically determined by observing the behavior of the substance in a sealed, high-pressure optical cell. The sample is heated, and the temperature and pressure are monitored. The critical point is identified as the point where the meniscus separating the liquid and vapor phases disappears.

The workflow for determining critical properties is as follows:

Caption: Experimental workflow for the determination of critical temperature and pressure.

Density

Density is a measure of mass per unit volume. For liquids, it is an important property that often varies with temperature.

The density of this compound is approximately 1.718 g/cm³ at 20 °C.[3] The density of perfluoroalkanes generally decreases with an increase in temperature.[8]

Experimental Determination of Density

The density of liquids can be measured with high precision using a vibrating tube densitometer.[15] This instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is directly related to the oscillation period. Pycnometry, which involves weighing a precisely known volume of the liquid, is another accurate method.[15]

A generalized procedure for density measurement using a vibrating tube densitometer is outlined below.

Caption: Workflow for liquid density measurement using a vibrating tube densitometer.

Conclusion

The thermodynamic properties of this compound presented in this guide provide a critical foundation for its application in various scientific and industrial fields. The high thermal stability, combined with its unique phase behavior, underscores its potential in advanced material and process design. The experimental methodologies described herein offer insight into the rigorous scientific foundation of the provided data, ensuring a high degree of confidence for researchers and engineers. This guide serves as a valuable, consolidated resource for professionals requiring accurate and reliable thermodynamic data for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. books.rsc.org [books.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 8. researchgate.net [researchgate.net]

- 9. Vapor pressure - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]

- 11. mt.com [mt.com]

- 12. Enthalpy of vaporisation of water [wwwchem.uwimona.edu.jm]

- 13. Critical Temperature and Pressure [chem.purdue.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. calnesis.com [calnesis.com]

A Technical Guide to the Environmental Fate of Perfluoro-2-methylpentane (PFiHx)

Preamble: Understanding a Persistent Perfluoroalkane

The class of per- and polyfluoroalkyl substances (PFAS) represents a significant environmental challenge due to their extreme persistence.[1] Among this large family of chemicals, the specific environmental behavior of individual compounds, particularly branched isomers, is of growing scientific interest.[2] This guide provides a detailed examination of the environmental fate of Perfluoro-2-methylpentane (CAS No. 355-04-4), a branched C6 perfluoroalkane also known as perfluoroisohexane (PFiHx). Unlike its more studied perfluorinated acid counterparts, PFiHx is a volatile, non-polar compound whose environmental journey is dictated by a unique set of physicochemical properties. This document synthesizes current knowledge on its persistence, mobility, and bioaccumulation potential, offering a technical resource for professionals engaged in environmental science and chemical safety assessment.

Substance Identity and Physicochemical Profile